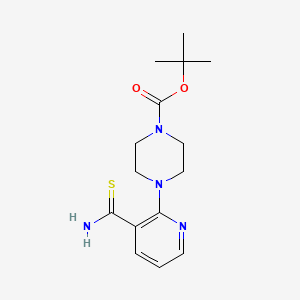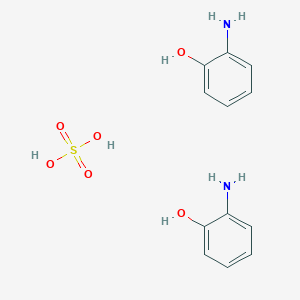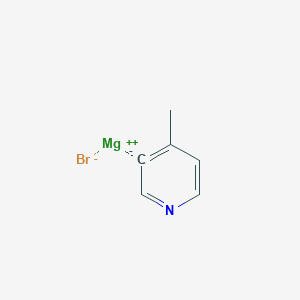
tert-Butyl 4-(3-carbamothioylpyridin-2-yl)piperazine-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl 4-(3-carbamothioylpyridin-2-yl)piperazine-1-carboxylate: is a complex organic compound that features a piperazine ring substituted with a pyridine derivative and a tert-butyl ester group
Mecanismo De Acción
Target of Action
Compounds containing piperazine rings are known to exhibit a wide spectrum of biological activities due to the conformational flexibility of the piperazine ring and the polar nitrogen atoms in the ring .
Mode of Action
The presence of the piperazine ring enhances favorable interaction with macromolecules . This interaction could potentially lead to changes in the function or structure of the target, resulting in the observed biological effects.
Biochemical Pathways
Piperazine derivatives serve as useful building blocks/intermediates in the synthesis of several novel organic compounds such as amides, sulphonamides, Mannich bases, Schiff’s bases, thiazolidinones, azetidinones, and imidazolinones . These derived compounds have shown a wide spectrum of biological activities .
Pharmacokinetics
The compound’s molecular formula is c15h22n4o2s, which could provide some insights into its potential pharmacokinetic properties.
Result of Action
Compounds containing piperazine rings have been associated with a wide range of biological activities, including antibacterial, antifungal, anticancer, antiparasitic, antihistamine, and antidepressive activities .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 4-(3-carbamothioylpyridin-2-yl)piperazine-1-carboxylate typically involves multi-step organic reactionsThe final step involves the addition of the tert-butyl ester group under controlled conditions to ensure the desired product is obtained .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated systems and stringent quality control measures to ensure consistency and safety .
Análisis De Reacciones Químicas
Types of Reactions: tert-Butyl 4-(3-carbamothioylpyridin-2-yl)piperazine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol .
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, tert-Butyl 4-(3-carbamothioylpyridin-2-yl)piperazine-1-carboxylate is used as a building block for the synthesis of more complex molecules.
Biology and Medicine: In biology and medicine, this compound is studied for its potential therapeutic properties. It may act as a precursor for drugs targeting specific biological pathways or diseases. Research is ongoing to explore its efficacy and safety in various medical applications .
Industry: In industry, this compound is used in the development of new materials with unique properties. Its ability to undergo various chemical reactions makes it a versatile component in the synthesis of polymers and other advanced materials .
Comparación Con Compuestos Similares
- tert-Butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate
- tert-Butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate
Uniqueness: tert-Butyl 4-(3-carbamothioylpyridin-2-yl)piperazine-1-carboxylate is unique due to its specific substitution pattern and functional groups. This uniqueness allows it to interact with different molecular targets and undergo specific chemical reactions that similar compounds may not .
Propiedades
IUPAC Name |
tert-butyl 4-(3-carbamothioylpyridin-2-yl)piperazine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N4O2S/c1-15(2,3)21-14(20)19-9-7-18(8-10-19)13-11(12(16)22)5-4-6-17-13/h4-6H,7-10H2,1-3H3,(H2,16,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCDNTXZSMOZMSQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C2=C(C=CC=N2)C(=S)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![tert-Butyl N-[(1S)-3-oxocyclohexyl]carbamate](/img/structure/B6355861.png)


![N-[(4aR,6R,7R,8R,8aS)-6-azido-2-phenyl-8-prop-2-enoxy-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-7-yl]acetamide](/img/structure/B6355883.png)





![Tert-butyl 4-(1,2-dihydro-6-methyl-2-oxobenzo[D]imidazol-3-YL)piperidine-1-carboxylate](/img/structure/B6355934.png)




